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molecular formula C5H3ClO2S B186519 5-Chlorothiophene-3-carboxylic acid CAS No. 36157-42-3

5-Chlorothiophene-3-carboxylic acid

Cat. No. B186519
M. Wt: 162.59 g/mol
InChI Key: POVPYUUZOZBLOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07456200B2

Procedure details

Thiophene-3-carboxylic acid (17.51 g, 136.6 mmol) and 1-chloro-pyrrolidine-2,5-dione (23.7 g) was refluxed in acetic acid (200 ml) for 4 h under argon before pouring onto water (700 ml). Repeated extraction with several small portions of DCM, followed by back extraction from the combined organics with several small portions of 2 M aqueous sodium hydroxide, gave a combined alkaline aqueous solution that was washed with DCM before acidified with conc. HCl to precipitate the crude material. This precipitate was recrystallized from water to yield 14.98 g of the title compound as a grey solid contaminated with approximately 20 mol % of a dichlorinated byproduct as judged from MS and 1H-NMR. 1H NMR (DMSO-d6) d (ppm): 8.15 (d, 1H), 7.37 (d, 1H).
Quantity
17.51 g
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([C:6]([OH:8])=[O:7])=[CH:2]1.[Cl:9]N1C(=O)CCC1=O>C(O)(=O)C>[Cl:9][C:5]1[S:1][CH:2]=[C:3]([C:6]([OH:8])=[O:7])[CH:4]=1

Inputs

Step One
Name
Quantity
17.51 g
Type
reactant
Smiles
S1C=C(C=C1)C(=O)O
Name
Quantity
23.7 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
before pouring onto water (700 ml)
EXTRACTION
Type
EXTRACTION
Details
extraction with several small portions of DCM
EXTRACTION
Type
EXTRACTION
Details
followed by back extraction from the combined organics with several small portions of 2 M aqueous sodium hydroxide
CUSTOM
Type
CUSTOM
Details
gave a combined alkaline aqueous solution that
WASH
Type
WASH
Details
was washed with DCM
CUSTOM
Type
CUSTOM
Details
to precipitate the crude material
CUSTOM
Type
CUSTOM
Details
This precipitate was recrystallized from water

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=CS1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 14.98 g
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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